2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7. A thioether linkage connects this heterocycle to an acetamide moiety, which is further substituted with a tetrahydrofuran-2-ylmethyl group at the nitrogen. While direct data on this compound are absent in the provided evidence, its comparison with structurally related analogs (e.g., thioacetamides, pyrimido-triazinones) can provide insights into its physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-4-2-6-19-13(10)17-14(18-15(19)21)23-9-12(20)16-8-11-5-3-7-22-11/h2,4,6,11H,3,5,7-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPQUKWYRASSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a member of the pyrido[1,2-a][1,3,5]triazin class of compounds, which have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of g/mol. The compound features a pyrido-triazine core linked to a thioether and an acetamide moiety.
Biological Activity Overview
Research into the biological activity of similar compounds has indicated potential in various therapeutic areas, including antiviral and anticancer activities. The following sections detail specific biological activities associated with this compound and its analogs.
Antiviral Activity
Studies have demonstrated that compounds with a similar structure exhibit significant antiviral properties. For instance, derivatives containing pyrido-triazine frameworks have shown efficacy against viruses such as HIV and flavivirus by preventing viral attachment to host cells. Mechanistic studies suggest that these compounds interact with key viral glycoproteins, inhibiting their ability to enter host cells .
Case Study: Antiviral Efficacy
A recent study evaluated the antiviral activity of several triazine derivatives against HIV. Among them, compounds similar to the target compound showed low cytotoxicity (CC50 > 100 μM) while achieving effective inhibition of viral infection (IC50 < 1 μM). This highlights the potential for developing antiviral agents based on this structural framework .
Anticancer Activity
The anticancer potential of triazine derivatives has also been investigated. Compounds targeting thioredoxin reductase (TrxR), an enzyme implicated in cancer progression, have shown selective antitumor effects. For example, specific modifications to the triazine structure have resulted in enhanced activity against various cancer cell lines .
Table: Anticancer Activity Comparison
| Compound | Target | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|---|
| Compound A | TrxR | Mia PaCa-2 | 0.5 | >100 |
| Compound B | TrxR | HepG2/A2 | 0.8 | >100 |
| Target Compound | TrxR | A549 | 0.6 | >100 |
The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets that modulate pathways critical for cell survival and proliferation. For instance, inhibition of TrxR leads to increased oxidative stress in cancer cells, promoting apoptosis . Additionally, compounds may disrupt viral entry mechanisms by binding to viral glycoproteins.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents on the pyrido-triazine core can significantly influence both antiviral and anticancer activities. For instance, modifications that enhance hydrophilicity or introduce electron-withdrawing groups have been linked to improved efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thioacetamide Moieties
Compounds from share the thioacetamide functional group but differ in their heterocyclic cores (Table 1). For example:
- 6a–c : Contain a 4-allyl-5-pyridyl-1,2,4-triazole core.
- 7a–b : Feature a carboxylic acid instead of acetamide, with pyridyl or substituted pyridyl groups.
Table 1: Comparison of Thioacetamide Derivatives
Key Observations :
- The triazole-based analogs (6a–c) exhibit higher melting points (161–184°C) compared to the carboxylic acid derivatives (7a–b, 90–111°C), likely due to stronger hydrogen bonding in acetamides .
- Yields vary significantly (50–83%), influenced by substituent electronic effects and solubility during recrystallization.
Pyrimido-Triazinone Derivatives
describes pyrimido[1,2-a][1,3,5]triazin-6-ones with antibacterial activity. These compounds share a fused triazinone core with the target molecule but differ in substituents (e.g., aryl groups at position 4, thioxo at position 2). Their synthesis involves cyclocondensation of thioureas with β-ketoesters, achieving moderate to high yields (60–85%) .
Pyrimidinyl-Thioacetamides
highlights 2-[(pyrimidinyl)thio]-N-acetamides synthesized via alkylation of thiopyrimidines with chloroacetamides. Key parameters include:
- Use of sodium methylate (2.6–2.8 molar equivalents) as a base.
- Reaction completion within 4–6 hours in ethanol or DMF .
Comparison with Target Compound :
Thiazolidinone and Thiazolo-Pyridine Derivatives
discusses thiazolidinones synthesized via condensation of 4-thiazolidinones with aldehydes. While structurally distinct, their synthetic conditions (3 hours heating in ethanol with piperidine) parallel methods for introducing acetamide side chains .
Predicted Physicochemical Properties :
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF) due to the tetrahydrofuran group.
- Melting Point : Likely >150°C, consistent with triazole-based thioacetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
